2-Phenyl-2-(pyrrolidin-2-yl)acetonitrile
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Overview
Description
2-Phenyl-2-(pyrrolidin-2-yl)acetonitrile is a chemical compound with the molecular formula C12H14N2 . It is a derivative of the pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as 2-Phenyl-2-(pyrrolidin-2-yl)acetonitrile, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of 2-Phenyl-2-(pyrrolidin-2-yl)acetonitrile is characterized by a five-membered pyrrolidine ring. This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The chemical reactivity of 2-Phenyl-2-(pyrrolidin-2-yl)acetonitrile is influenced by the presence of the pyrrolidine ring. The steric factors and spatial orientation of substituents can lead to different biological profiles of drug candidates .Scientific Research Applications
- Bioactive Molecules : Researchers have identified bioactive derivatives of pyrrolidine, including pyrrolizines and pyrrolidine-2,5-diones .
Synthetic Chemistry and γ-Lactam Synthesis
Pyrrolidin-2-ones (γ-lactams) serve as essential building blocks in organic synthesis. Their inherent reactivity makes them valuable synthons. Key points:
- Regioselectivity Challenges : Some methods suffer from poor regioselectivity or multi-step substrate preparation .
Iodopyrrole Intermediates
Iodo-substituted pyrroles play a crucial role in drug synthesis and other fine chemical applications. Noteworthy points:
Anti-Fibrotic Activity
Novel derivatives of 2-(pyridin-2-yl)acetonitrile exhibit promising anti-fibrotic properties. Notable findings:
- Compounds : Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate show potent anti-fibrotic activities .
Biological Activity and Kinase Inhibition
The chiral moiety in pyrrolidine derivatives influences kinase inhibition. Key observations:
Future Directions
The future directions for research on 2-Phenyl-2-(pyrrolidin-2-yl)acetonitrile could involve further exploration of its biological activity and potential applications in drug discovery. The pyrrolidine ring is a versatile scaffold that can be used to design new compounds with different biological profiles .
properties
IUPAC Name |
2-phenyl-2-pyrrolidin-2-ylacetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c13-9-11(12-7-4-8-14-12)10-5-2-1-3-6-10/h1-3,5-6,11-12,14H,4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUCKQFGUNZIRTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(C#N)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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